molecular formula C14H12ClNO B1352197 2-chloro-N,2-diphenylacetamide CAS No. 5110-77-0

2-chloro-N,2-diphenylacetamide

Cat. No.: B1352197
CAS No.: 5110-77-0
M. Wt: 245.7 g/mol
InChI Key: FMADJSSGSBCKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,2-diphenylacetamide is an organic compound with the molecular formula C14H12ClNO It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further substituted with two phenyl groups

Biochemical Analysis

Biochemical Properties

2-Chloro-N,2-diphenylacetamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes such as cyclooxygenase (COX) enzymes. Studies have shown that derivatives of this compound can dock on COX-1 and COX-2 enzymes, influencing the synthesis of prostaglandins, which are involved in pain and inflammation responses . The compound’s interaction with these enzymes suggests its potential as an analgesic agent.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with COX enzymes can lead to changes in the production of prostaglandins, thereby affecting inflammatory responses and pain perception . Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly COX enzymes. By docking onto the active sites of COX-1 and COX-2, the compound inhibits the enzymes’ activity, leading to a reduction in prostaglandin synthesis . This inhibition is crucial for its analgesic and anti-inflammatory effects. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its efficacy in inhibiting COX enzymes over extended periods . Long-term studies have also indicated that the compound can sustain its analgesic and anti-inflammatory effects without significant degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes, providing analgesic and anti-inflammatory benefits . At higher doses, potential toxic or adverse effects may be observed, including gastrointestinal disturbances and renal toxicity. These findings underscore the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with COX enzymes, contributing to the compound’s overall pharmacological effects. Additionally, the compound’s influence on metabolic flux and metabolite levels highlights its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites, such as COX enzymes . Its distribution within tissues is influenced by factors such as lipid solubility and binding affinity to plasma proteins, which affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N,2-diphenylacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetyl chloride with diphenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,2-diphenylacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2-chloro-N,2-diphenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

2-chloro-N,2-diphenylacetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-chloro-N,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMADJSSGSBCKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393877
Record name 2-chloro-N,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5110-77-0
Record name 2-chloro-N,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N,2-diphenylacetamide
Reactant of Route 4
2-chloro-N,2-diphenylacetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N,2-diphenylacetamide
Reactant of Route 6
2-chloro-N,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.